(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid
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Overview
Description
(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid is an organic compound with a molecular formula of C11H14O3. This compound is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (2S) designation indicates the specific stereochemistry of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of a phenylacetic acid derivative with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. This is followed by a stereoselective reduction to obtain the desired (2S) configuration.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 3-formylphenylpropanoic acid, while reduction of the carboxylic acid can produce 2-[3-(Methoxymethyl)phenyl]propanol.
Scientific Research Applications
(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Shares a phenylpropanoid structure but differs in the presence of an aldehyde group instead of a carboxylic acid.
Cinnamyl alcohol: Similar backbone but contains an alcohol group.
β-Methylstyrene: Contains a phenylpropene structure with a double bond.
Cinnamic acid: Similar structure but lacks the methoxymethyl group.
Uniqueness
(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid is unique due to its specific stereochemistry and the presence of the methoxymethyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
(2S)-2-[3-(methoxymethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)10-5-3-4-9(6-10)7-14-2/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXBGUCHQNOMJX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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